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Compound of Interest

Compound Name: Hexamethylbenzene

Cat. No.: B147005

An In-depth Technical Guide to Mellitene (Hexamethylbenzene)

Introduction

Mellitene, more systematically known as hexamethylbenzene, is an aromatic hydrocarbon
with the molecular formula Ci12Hais. It consists of a central benzene ring with all six hydrogen
atoms replaced by methyl groups.[1] Its structure is of historical significance in the field of X-ray
crystallography; in 1929, Kathleen Lonsdale's study of hexamethylbenzene provided definitive
proof that the benzene ring is hexagonal and flat, a foundational discovery for the
understanding of aromaticity.[1] This document provides a comprehensive overview of its
molecular structure, properties, synthesis, and characterization, tailored for researchers and
professionals in the chemical and pharmaceutical sciences.

Molecular Formula and Structure

Hexamethylbenzene is an aromatic compound that adheres to Huckel's rule, with six
delocalized 1t electrons in a planar cyclic system.[1] Each of the six carbon atoms in the ring is
sp? hybridized, exhibiting trigonal planar geometry. The methyl carbons are sp? hybridized with
a tetrahedral geometry.[1] The substitution of all ring hydrogens with electron-donating methyl
groups increases the electron density of the aromatic ring, making it more electron-rich than
benzene.[2]

Molecular Structure Diagram
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Caption: 2D structure of the hexamethylbenzene molecule.

Physicochemical and Spectroscopic Data

The properties of hexamethylbenzene have been extensively studied. The following tables

summarize key quantitative data.

ble 1: C | and Physical :

Property Value Reference

Molecular Formula Ci2H1s [1][3]

Molar Mass 162.27 g/mol [11[3]
1,2,3,4,5,6-

IUPAC Name [11[3]
Hexamethylbenzene

Synonyms Mellitene [1][3]

CAS Number 87-85-4 [11[3]

Appearance White crystalline powder [1][2]

Melting Point 165-166 °C [1]

Boiling Point 265.2 °C [1112]

Density 1.0630 g/cm3 [1]
Insoluble in water; soluble in

N organic solvents like benzene,
Solubility [1][2]

ethanol, acetone, and acetic

acid.

Table 2: Spectroscopic Data
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Spectrum Type Key Features Reference

A single sharp peak is
1H NMR observed due to the magnetic [41[5]

equivalence of all 18 protons.

Two signals are typically
observed: one for the six

13C NMR equivalent aromatic carbons [6]
and one for the six equivalent

methyl carbons.

Molecular ion (M*) at m/z =
162. A prominent peak at m/z =
147 corresponds to the loss of
a methyl group ([M-15]%).[3][7]

The mass spectrum consists of

Mass Spec (El)

eleven series of ions.[8]

Characteristic bands
associated with C-H stretching

IR Spectroscopy and bending of the methyl [31[9][10]
groups and C=C stretching of

the aromatic ring.

Table 3: Crystallographic Data
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Parameter Value Reference

Triclinic (at room temperature,

Crystal System Phase Il [11]
Benzene Ring Geometry Planar and hexagonal [1][11]
Aromatic C-C Bond Length ~1.39 A [2]
Ring C - Methyl C Bond Length  ~1.50 A [2]

Exists in three solid phases:
- Phase | (high-temp), Phase II
Phase Transitions [11]
(room-temp), and Phase Il

(below 115K).

ble 4: T | : :

Property (at 298.15 K) Value Reference

Standard Molar Enthalpy of

] -160.0 + 1.8 kJ/mol [12]
Formation (gas)
Standard Molar Enthalpy of
_ -244.7 £ 1.7 kd/mol [13]
Formation (crystal)
Standard Molar Entropy
272.2 J/mol-K [13]
(crystal)
Molar Heat Capacity at
241.5 £ 0.4 J/mol-K [12]
Constant Pressure (gas)
Molar Heat Capacity at
303.0 J/mol-K [13]

Constant Pressure (crystal)

Experimental Protocols
Synthesis of Hexamethylbenzene via Phenol Methylation

This method is based on the procedure described in Organic Syntheses, involving the vapor-
phase reaction of phenol and methanol over an activated alumina catalyst.[14]
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Materials and Equipment:

Phenol

e Methanol

o Activated alumina catalyst (8- to 14-mesh)

e Quartz or Pyrex tube for catalysis

e Tube furnace with temperature controller

o Addition funnel or syringe pump

 Ice-cooled receiver flask

e Buchner funnel and filter flask

o Standard laboratory glassware for recrystallization
Procedure:

o Catalyst Packing: A quartz or Pyrex tube (e.g., 7/8-in. diameter, 13 in. long) is packed with
approximately 34 g of 8- to 14-mesh activated alumina.[14]

e Setup: The packed tube is placed horizontally in a tube furnace. The inlet is connected to an
addition funnel, and the outlet is connected to a receiver flask cooled in an ice bath. The exit
from the receiver should be vented to a fume hood as flammable gases like methane and
hydrogen are produced.[14]

e Reaction: The furnace is heated to maintain a catalyst bed temperature of 530 °C. A solution
of phenol in methanol is prepared.[14] This solution is then added dropwise or pumped over
the heated catalyst at a controlled rate (e.g., 110 mL/hour).[14]

e Product Collection: The product, which is a pale yellow solid, condenses in the receiver.[14]

e Purification:
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o After the reaction is complete, the crude product is collected by filtration using a Blichner
funnel and washed with cold methanol. This yields a crude product with a melting point of
135-145 °C.[14]

o Further purification is achieved by recrystallization. Recrystallization from ethanol (e.g., 50
g in 650 mL) or benzene (e.g., 50 g in 130 mL) yields colorless hexamethylbenzene with

a melting point of 165-166 °C.[14] The reported yield of crude product is approximately 65-
67%.[14]

Synthesis Workflow

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


http://www.orgsyn.org/demo.aspx?prep=CV4P0520
https://www.benchchem.com/product/b147005?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=CV4P0520
http://www.orgsyn.org/demo.aspx?prep=CV4P0520
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2. Setup Apparatus
(Tube furnace with Al2Os catalyst)

'

1. Prepare Solution 3. Heat Catalyst
(Phenol in Methanol) (Maintain bed temperature at 530°C)

~

4. Reactants Addition
(Pass solution over catalyst)

'

5. Product Collection
(Condense product in cooled receiver)

y

6. Isolate Crude Product
(Filter and wash with methanol)

l

7. Purify
(Recrystallize from ethanol or benzene)

Final Product
(Colorless Hexamethylbenzene)

Click to download full resolution via product page

Caption: Workflow for the synthesis of hexamethylbenzene.

Characterization by Nuclear Magnetic Resonance (NMR)
Spectroscopy

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b147005?utm_src=pdf-body-img
https://www.benchchem.com/product/b147005?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Objective: To confirm the identity and purity of the synthesized hexamethylbenzene by H
NMR.

Materials and Equipment:

Synthesized hexamethylbenzene sample

Deuterated chloroform (CDCIs) or other suitable deuterated solvent

NMR tube

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified hexamethylbenzene
in approximately 0.6-0.7 mL of CDClIs in a clean, dry NMR tube.

Instrument Setup:

o Insert the sample into the NMR spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

o Acquire the *H NMR spectrum using standard parameters. A small number of scans (e.g.,
8 or 16) is typically sufficient due to the high symmetry and concentration of protons.

Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase the resulting spectrum.

o Integrate the signals.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b147005?utm_src=pdf-body
https://www.benchchem.com/product/b147005?utm_src=pdf-body
https://www.benchchem.com/product/b147005?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Reference the spectrum (the residual CHCIs peak at 7.26 ppm can be used, or an internal
standard like TMS).

e Analysis: The spectrum of pure hexamethylbenzene should exhibit a single, sharp singlet,
confirming the chemical equivalence of all 18 methyl protons.[5] The absence of other
significant peaks indicates high purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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